molecular formula C12H6BrClO B11756865 2-Bromo-4-chlorodibenzo[b,d]furan

2-Bromo-4-chlorodibenzo[b,d]furan

Cat. No.: B11756865
M. Wt: 281.53 g/mol
InChI Key: XUNBPIYBJQJLTD-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO It is a derivative of dibenzofuran, where the hydrogen atoms at positions 2 and 4 are substituted by bromine and chlorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the following steps:

    Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 4-position.

These reactions are usually carried out under controlled conditions to ensure selective substitution and to minimize side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorodibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chlorodibenzo[b,d]furan has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It is investigated for its potential biological activity and as a building block for drug development.

    Environmental Studies: The compound is studied for its behavior and fate in the environment, particularly in relation to its persistence and potential toxicity.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorodibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorodibenzofuran: Similar in structure but with different substitution patterns.

    2-Chloro-4-bromodibenzofuran: Another isomer with reversed positions of bromine and chlorine.

    Dibenzofuran: The parent compound without any halogen substitutions.

Uniqueness

2-Bromo-4-chlorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and materials science.

Properties

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

2-bromo-4-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H

InChI Key

XUNBPIYBJQJLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Cl

Origin of Product

United States

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